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Compound of Interest

Compound Name:
N-Cyclopentylidene isopropyl

amine

CAS No.: 61955-29-1

Cat. No.: B13813706

Get Quote

Executive Summary: The "Goldilocks" of Steric
Imines
N-Cyclopentylidene isopropyl amine represents a distinct class of ketimines where the

interplay between ring strain (5-membered) and steric bulk (isopropyl group) creates a unique

stability profile. Unlike its 6-membered analogue (N-cyclohexylidene isopropyl amine) which is

prone to rapid hydrolysis, or its unbranched amine counterparts (N-cyclopentylidene n-butyl

amine) which lack steric protection, this compound offers a balance of kinetic stability and

synthetic utility.

This guide objectively compares its performance against key alternatives, providing

experimental protocols and mechanistic insights for researchers in ligand design and

pharmaceutical synthesis.
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Feature
N-Cyclopentylidene

Isopropyl Amine

N-Cyclohexylidene

Isopropyl Amine

N-Cyclopentylidene

n-Butyl Amine

Ring Size
5-Membered

(Cyclopentyl)

6-Membered

(Cyclohexyl)

5-Membered

(Cyclopentyl)

Amine Sterics
Branched (

Carbon)

Branched (

Carbon)

Linear (

Carbon)

Hydrolysis High (>6h @ pH 7) Low (<1h @ pH 7)
Moderate (~2h @ pH

7)

Formation Favorable (I-Strain

driven)
Less Favorable Favorable

Primary Utility
Stable Intermediates,

Ligands

Transient

Intermediates

Rapid Reductive

Amination

Thermodynamic & Kinetic Profile
The "I-Strain" Advantage
The superior stability of the N-cyclopentylidene derivative over the cyclohexylidene analogue is

governed by Brown’s I-Strain (Internal Strain) hypothesis.

5-Membered Rings (Cyclopentanone): The

hybridized carbonyl carbon (120° angle) creates less eclipsing strain in a 5-membered ring
compared to the

tetrahedral geometry (109.5°). Therefore, the ring resists nucleophilic addition (which
converts

), making the imine bond more stable against hydrolysis.

6-Membered Rings (Cyclohexanone): The

chair conformation is perfectly staggered and unstrained. The

geometry introduces torsional strain. Thus, the ring favors addition (
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), driving the equilibrium toward hydrolysis (breakdown).

Visualizing the Stability Mechanism
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Figure 1: Comparative hydrolysis pathways. The 5-membered ring resists forming the

tetrahedral intermediate due to increased eclipsing strain, conferring higher stability to the

imine.

Structural Characterization (Spectral Fingerprint)
Distinguishing these analogues requires precise interpretation of IR and NMR data. The ring

strain directly influences the C=N stretching frequency.
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Metric

N-Cyclopentylidene
(

-Pr)

N-Cyclohexylidene
(

-Pr)

Mechanistic Insight

IR 1665 - 1672 cm 1650 - 1658 cm

Higher ring strain in

the 5-ring increases

the

-character of the

exocyclic bond,

shifting absorption to

higher energy.

C NMR (C=N) ~175 - 178 ppm ~168 - 172 ppm

Deshielding is more

pronounced in the 5-

membered ring due to

orbital compression.

H NMR (

-CH)

Multiplet @ 2.4 ppm Multiplet @ 2.2 ppm

Protons adjacent to

the imine are slightly

more deshielded in

the cyclopentyl

system.

Experimental Protocols
Protocol A: Synthesis of N-Cyclopentylidene Isopropyl
Amine
Use this protocol for high-yield synthesis avoiding water contamination.

Reagents:

Cyclopentanone (1.0 eq)

Isopropylamine (1.2 eq)

Titanium(IV) Isopropoxide (Ti(OiPr)
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) (1.5 eq) [Lewis Acid Catalyst/Water Scavenger]

Dichloromethane (DCM) (Anhydrous)

Workflow:

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere.

Mixing: Add Cyclopentanone (20 mmol) and Isopropylamine (24 mmol) to DCM (50 mL).

Catalysis: Add Ti(OiPr)

(30 mmol) dropwise over 10 minutes. Caution: Exothermic.

Reaction: Stir at ambient temperature for 6–8 hours. Monitor by IR (disappearance of C=O

stretch @ 1740 cm

).

Quench: NOT aqueous. Remove solvent in vacuo.

Purification: Vacuum distillation is required. The compound is moisture sensitive.

Boiling Point: ~65°C @ 15 mmHg (Estimated).

Protocol B: Comparative Hydrolysis Kinetics
Use this to validate stability against analogues.

Preparation: Prepare 0.1 M solutions of the imine in

(Deuterated Acetonitrile).

Initiation: Add

(10 eq) buffered to pH 7 (phosphate buffer).

Monitoring: Acquire
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H NMR spectra every 5 minutes for 2 hours.

Data Analysis: Integrate the

-proton signals of the Imine vs. the reformed Ketone.

Calculation: Plot

vs. time to determine

.

Reactivity & Applications
Reduction to Amines
While N-Cyclopentylidene isopropyl amine is stable, it is readily reduced to N-

isopropylcyclopentylamine.

Reagent: Sodium Borohydride (

) in Methanol.

Selectivity: The steric bulk of the isopropyl group directs hydride attack, often improving

stereoselectivity if chiral catalysts are used, compared to the less hindered

-butyl analogues.

Ligand Synthesis
This scaffold is a precursor for N-Heterocyclic Carbenes (NHCs) and bulky ligands for metal

catalysis. The 5-membered ring provides a rigid "bite angle" geometry that differs from the

more flexible cyclohexyl backbone.
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Figure 2: Reactivity flowchart. The steric bulk of the isopropyl group hinders direct nucleophilic

addition, favoring reduction or alpha-deprotonation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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